molecular formula C9H6N4 B14257450 1h-Imidazo[4,5-c][2,7]naphthyridine CAS No. 257285-76-0

1h-Imidazo[4,5-c][2,7]naphthyridine

Cat. No.: B14257450
CAS No.: 257285-76-0
M. Wt: 170.17 g/mol
InChI Key: AGMQKOWKWHUGJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Imidazo[4,5-c][2,7]naphthyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its fused ring structure, which includes both imidazole and naphthyridine moieties. The unique structural features of this compound contribute to its diverse biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of 1H-Imidazo[4,5-c][2,7]naphthyridine typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the incorporation of a cyclic urea pharmacophore into the naphthyridine framework through conformational constraints has been reported . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often utilizing advanced techniques such as microwave-assisted synthesis or flow chemistry.

Chemical Reactions Analysis

1H-Imidazo[4,5-c][2,7]naphthyridine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, often resulting in derivatives with enhanced biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism by which 1H-Imidazo[4,5-c][2,7]naphthyridine exerts its effects is primarily through the inhibition of specific molecular targets. For example, its role as a c-Met kinase inhibitor involves binding to the active site of the enzyme, thereby preventing its phosphorylation and subsequent signaling pathways . This inhibition can lead to the suppression of tumor cell proliferation and metastasis.

Comparison with Similar Compounds

1H-Imidazo[4,5-c][2,7]naphthyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural configuration, which imparts unique biological activities and makes it a versatile compound for various applications.

Properties

CAS No.

257285-76-0

Molecular Formula

C9H6N4

Molecular Weight

170.17 g/mol

IUPAC Name

1H-imidazo[4,5-c][2,7]naphthyridine

InChI

InChI=1S/C9H6N4/c1-2-10-3-6-4-11-9-8(7(1)6)12-5-13-9/h1-5H,(H,11,12,13)

InChI Key

AGMQKOWKWHUGJS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=CN=C3C(=C21)NC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.